

# Application Notes and Protocols for ICG-TCO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Indocyanine Green-transcyclooctene (**ICG-TCO**) in flow cytometry applications. This powerful tool enables the highly specific and efficient labeling of cells for analysis, leveraging the principles of bioorthogonal chemistry.

# Introduction to ICG-TCO and Bioorthogonal Labeling

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye with a well-established safety profile, approved for clinical use. When coupled with trans-cyclooctene (TCO), it becomes a key component in a bioorthogonal labeling strategy. This strategy relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a rapid and highly specific "click chemistry" reaction between TCO and a tetrazine (Tz) moiety.[1] This reaction proceeds efficiently under physiological conditions, making it ideal for labeling living cells with minimal perturbation.

The "pre-targeting" approach is commonly employed. In this method, a biomolecule of interest on the cell surface (e.g., an antibody target) is first labeled with a TCO group. Subsequently, the **ICG-TCO** conjugate is introduced and specifically reacts with the tetrazine-modified target, resulting in fluorescently labeled cells that can be analyzed by flow cytometry.

### **Key Advantages of ICG-TCO for Flow Cytometry**



- High Specificity: The bioorthogonal nature of the TCO-tetrazine reaction ensures minimal offtarget labeling, leading to a high signal-to-noise ratio.
- Near-Infrared Fluorescence: ICG's emission in the NIR spectrum (~810-830 nm) minimizes autofluorescence from biological samples, enhancing sensitivity.[2][3][4]
- Biocompatibility: The reaction occurs under physiological conditions without the need for toxic catalysts.
- Versatility: This method can be adapted to label a wide range of cellular targets by modifying the targeting molecule (e.g., antibody, ligand) with TCO.

### **Experimental Workflow and Signaling Pathway**

The general workflow for a pre-targeting experiment using **ICG-TCO** for flow cytometry involves the initial labeling of a cellular target with a TCO-modified molecule, followed by the "click" reaction with a tetrazine-modified ICG probe.





Click to download full resolution via product page

Caption: Pre-targeting workflow for **ICG-TCO** labeling in flow cytometry.

# Experimental Protocols Protocol 1: Preparation of TCO-Modified Antibodies

This protocol describes the modification of a primary antibody with a TCO-NHS ester for use in a pre-targeting strategy.

#### Materials:

- Primary antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
- TCO-PEGn-NHS ester (n can be varied to optimize linker length)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

#### Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
- TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO to a concentration of 10-20 mM.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
- Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.



- Purification: Remove the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry.

# Protocol 2: Staining of Cells with TCO-Modified Antibody and ICG-Tetrazine

This protocol outlines the two-step staining procedure for flow cytometry analysis.

#### Materials:

- Single-cell suspension of target cells
- TCO-modified antibody (from Protocol 1)
- ICG-Tetrazine
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Wash Buffer (e.g., PBS)

#### Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10<sup>6</sup> cells/mL in Flow Cytometry Staining Buffer.
- Pre-targeting with TCO-Antibody:
  - Add the TCO-modified antibody to the cell suspension at a pre-determined optimal concentration.
  - Incubate for 30-60 minutes at 4°C, protected from light.
  - Wash the cells twice with 2 mL of cold Wash Buffer to remove unbound antibody.
     Centrifuge at 300-400 x g for 5 minutes for each wash.



- ICG-Tetrazine Labeling:
  - Prepare a fresh solution of ICG-Tetrazine in Flow Cytometry Staining Buffer at a concentration of 1-10 μM (the optimal concentration should be determined empirically).
  - Resuspend the cell pellet in the ICG-Tetrazine solution.
  - Incubate for 15-30 minutes at room temperature, protected from light.
- · Final Washes:
  - Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
  - Analyze the cells on a flow cytometer equipped with a near-infrared laser for excitation (e.g., 785 nm) and an appropriate emission filter for ICG (e.g., >810 nm).

### **Data Presentation**

The following tables provide an example of how to present quantitative data from an **ICG-TCO** flow cytometry experiment.

Table 1: Optimization of ICG-Tetrazine Staining Concentration

| ICG-Tetrazine<br>Concentration (μM) | Mean Fluorescence<br>Intensity (MFI) | % Positive Cells |
|-------------------------------------|--------------------------------------|------------------|
| 0.1                                 | 150 ± 20                             | 5%               |
| 0.5                                 | 800 ± 75                             | 45%              |
| 1.0                                 | 2500 ± 210                           | 92%              |
| 5.0                                 | 2650 ± 230                           | 93%              |
| 10.0                                | 2700 ± 250                           | 94%              |
| Control (no ICG-Tz)                 | 50 ± 10                              | <1%              |



Table 2: Comparison of ICG-TCO with a Conventional Fluorophore

| Labeling Method               | Target Cell MFI | Non-Target Cell<br>MFI | Signal-to-Noise<br>Ratio (Target/Non-<br>Target) |
|-------------------------------|-----------------|------------------------|--------------------------------------------------|
| ICG-TCO (Pre-targeting)       | 2550 ± 220      | 60 ± 15                | 42.5                                             |
| Conventional APC-<br>Antibody | 1800 ± 150      | 120 ± 30               | 15.0                                             |

## **Troubleshooting**



| Problem                               | Possible Cause                                                                                 | Solution                                                                                                                              |
|---------------------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Weak or No Signal                     | Insufficient TCO labeling of the antibody.                                                     | Optimize the TCO-NHS ester to antibody molar ratio.                                                                                   |
| Low expression of the target antigen. | Use a cell line with higher target expression or amplify the signal with a secondary antibody. |                                                                                                                                       |
| Inefficient ICG-Tetrazine reaction.   | Increase the incubation time or concentration of ICG-Tetrazine. Ensure ICG-Tetrazine is fresh. |                                                                                                                                       |
| Incorrect flow cytometer settings.    | Verify the use of appropriate NIR laser and emission filters for ICG.                          | _                                                                                                                                     |
| High Background Staining              | Non-specific binding of the TCO-antibody.                                                      | Include a blocking step (e.g., with Fc block) before antibody incubation. Titrate the antibody to the lowest effective concentration. |
| Excess unbound ICG-<br>Tetrazine.     | Increase the number of wash steps after ICG-Tetrazine incubation.                              |                                                                                                                                       |
| Cell aggregates.                      | Filter the cell suspension before analysis.                                                    | _                                                                                                                                     |
| High Cell Death                       | Toxicity of reagents.                                                                          | Reduce incubation times or reagent concentrations. Ensure all steps are performed at the recommended temperatures.                    |

# **Logical Relationship Diagram for Troubleshooting**





Click to download full resolution via product page

Caption: A logical flowchart for troubleshooting **ICG-TCO** flow cytometry experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. Spectrum [ICG (Indocyanine green)] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Application Notes and Protocols for ICG-TCO in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369987#icg-tco-for-flow-cytometry-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com